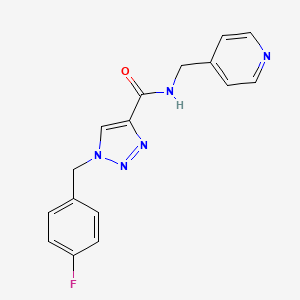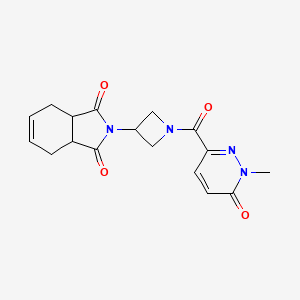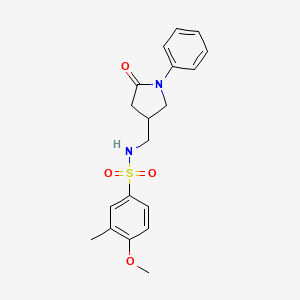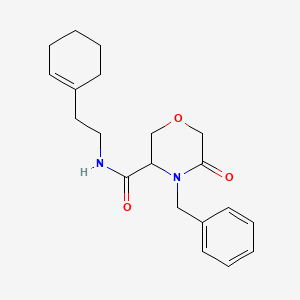
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone” is a chemical compound . It has been studied for its potential as an inhibitor of the aldo-keto reductase enzyme AKR1C3, which is of interest as a potential drug for leukemia and hormone-related cancers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity and Structural Analysis
A study by Prasad et al. (2018) synthesized and evaluated a novel heterocyclic compound for its antiproliferative activity. The compound, closely related to the one of interest, demonstrated significant potential due to its structural characteristics, including the presence of piperazinyl and morpholino groups. The study emphasized the importance of inter and intra-molecular hydrogen bonding in stabilizing the molecular structure, which might be relevant to the bioactive properties of related compounds including (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone (Prasad et al., 2018).
Antimicrobial Activities
Compounds with morpholine and piperazine moieties have been explored for their antimicrobial activities. Bektaş et al. (2007) synthesized several 1,2,4-triazole derivatives, some of which showed good or moderate antimicrobial activities. The inclusion of morpholine or methyl piperazine enhanced the bioactivity of these compounds, suggesting that this compound could possess similar antimicrobial properties (Bektaş et al., 2007).
Imaging Agent in Parkinson’s Disease
Wang et al. (2017) synthesized a compound for imaging LRRK2 enzyme in Parkinson's disease, highlighting the utility of morpholino and piperazine derivatives in developing diagnostic tools for neurological disorders. The synthesis and evaluation of such compounds underscore their potential application in medical imaging and diagnostics, which could extend to this compound for similar or related applications (Wang et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methylphenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-14-2-4-15(5-3-14)16(21)18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRABUYZRTNLRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)
![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)
![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2437357.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2437358.png)



![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)


![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)
